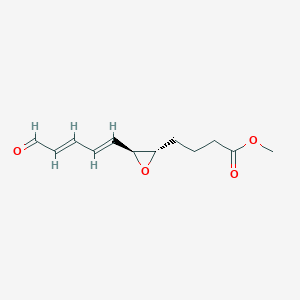

Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate

Description

Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate is a chiral unsaturated epoxy ester characterized by:

- Epoxy group: A strained 5,6-epoxide ring with (5S,6S) stereochemistry.

- Oxo group: A ketone at position 11.

- Conjugated diene: (7E,9E) double bonds, imparting rigidity and reactivity.

- Methyl ester: Terminal ester group enhancing solubility in organic solvents.

This compound is likely synthesized via stereoselective methods (e.g., epoxidation of dienes or oxidation of alcohols) and finds applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

CAS No. |

73958-00-6 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E)-5-oxopenta-1,3-dienyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C12H16O4/c1-15-12(14)8-5-7-11-10(16-11)6-3-2-4-9-13/h2-4,6,9-11H,5,7-8H2,1H3/b4-2+,6-3+/t10-,11-/m0/s1 |

InChI Key |

VNDZNEGDVPXXAI-YVPVWAGGSA-N |

Isomeric SMILES |

COC(=O)CCC[C@H]1[C@@H](O1)/C=C/C=C/C=O |

Canonical SMILES |

COC(=O)CCCC1C(O1)C=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Unsaturated Precursors

One common strategy involves the epoxidation of a methyl 11-oxo-undecadienoate precursor containing the (7E,9E)-diene system. The epoxidation step is stereoselective to yield the (5S,6S)-epoxy configuration. Typical reagents include peracids such as meta-chloroperbenzoic acid (mCPBA) under controlled temperature to avoid over-oxidation or isomerization of double bonds.

Ozonolysis and Subsequent Functionalization

Another approach utilizes selective ozonolysis of multi-unsaturated cycloalkenes such as cyclododecatriene (CDDT) or cyclooctadiene (COD) to generate aldehydic or keto-ester intermediates. These intermediates can then be converted into the target compound through epoxidation and esterification steps.

- The ozonolysis is typically conducted at low temperatures (~2–3°C) to control reaction selectivity.

- Methanol or other alcohols (e.g., ethanol, 1-propanol) are used as solvents and reagents for transesterification during or after ozonolysis.

- Catalytic or non-catalytic conditions may be employed, often in the presence of polar inert solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- The process involves removal of excess reagents by flash distillation and recycling of solvents for efficiency.

Asymmetric Cycloaddition and Total Synthesis

Advanced synthetic methods include asymmetric [2+2] cycloadditions to construct the epoxy ring with the desired stereochemistry, followed by functional group transformations to install the keto and conjugated diene moieties. These methods are more complex but allow for precise stereochemical control.

Detailed Reaction Conditions and Yields

Analytical Characterization

- NMR Spectroscopy: Confirms the stereochemistry of the epoxide and the configuration of double bonds.

- Mass Spectrometry: Confirms molecular weight (224.25 g/mol).

- Infrared Spectroscopy: Identifies epoxy, keto, and ester functional groups.

- Chromatography: Used to assess purity and separate isomers.

Summary of Research Findings

- The compound can be synthesized efficiently starting from cycloalkene precursors via ozonolysis and subsequent epoxidation.

- The stereochemistry of the epoxide is controlled by the choice of epoxidation reagent and reaction conditions.

- The use of polar solvents and mild temperatures is critical to maintain the integrity of the conjugated diene system and avoid side reactions.

- Purification methods such as flash distillation and chromatography are essential to obtain high purity product suitable for biological studies.

Chemical Reactions Analysis

Types of Reactions

Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products

Scientific Research Applications

Chemical Properties and Structure

Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate has a molecular formula of and a molar mass of 224.25 g/mol. The compound features a methyl ester group, an epoxy group, and a keto functional group, which contribute to its reactivity and versatility in synthetic organic chemistry.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities. Its structural features allow it to interact with microbial membranes, potentially disrupting their integrity and function.

2. Plant Defense Mechanisms

This compound may play a role in plant defense by acting as a signaling molecule. It can influence herbivore behavior through its pheromonal properties or deter feeding by inducing stress responses in plants. Such interactions are crucial for ecological signaling and plant-insect dynamics.

Case Studies

Case Study 1: Agricultural Applications

In studies focusing on pest management, this compound has been shown to affect the feeding behavior of various insect species. Its ability to act as a deterrent can reduce crop damage and improve yields without relying on synthetic pesticides.

Case Study 2: Biochemical Research

Research in biochemical pathways has highlighted the role of this compound as a signaling molecule in plant defense mechanisms. Experiments demonstrate that plants exposed to this compound exhibit increased resistance to herbivory through enhanced production of secondary metabolites.

Mechanism of Action

The mechanism of action of Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate involves its interaction with specific molecular targets and pathways. The compound can act as a signaling molecule, influencing various biological processes. Its effects are mediated through binding to receptors and enzymes, leading to changes in cellular functions and metabolic pathways .

Comparison with Similar Compounds

Epoxy-Containing Compounds

- Compound from : A heterocyclic compound with (4R,5S,6S,7R,9R,16S)-epoxy and thiazole substituents .

- Ethyl ester in : A tetracyclic diterpene ester with epoxy-like motifs in its fused ring system .

- Key differences : The target’s linear structure contrasts with the polycyclic framework, affecting pharmacokinetic properties like logP and bioavailability.

Oxo-Containing Compounds

- 11-Oxo-betamethasone dipropionate () : A glucocorticoid derivative with an oxo group at position 11 .

- Key differences : The steroid backbone of betamethasone confers anti-inflammatory properties, while the target’s linear chain may interact with enzymes or receptors via its epoxy and diene groups.

- 8-O-Acetylshanzhiside Methyl Ester (): A glycoside with an acetylated oxo group . Key differences: The glycosyl moiety in shanzhiside enhances water solubility, unlike the hydrophobic dienoate chain of the target.

Unsaturated Esters and Aldehydes

- Undec-10-enal () : A C11 aldehyde with a terminal double bond .

- Key differences : The aldehyde group increases volatility, whereas the methyl ester in the target improves stability for synthetic applications.

Physicochemical Properties and Stability

Biological Activity

Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate is a complex organic compound known for its unique structure and diverse biological activities. Characterized by the presence of an epoxy group, a methyl ester, and a keto functional group, this compound has garnered attention for its potential applications in agriculture and biochemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Formula and Mass

- Molecular Formula : C₁₂H₁₆O₄

- Molar Mass : 224.25 g/mol

Structural Features

The compound's structure includes:

- An epoxy group , which can participate in ring-opening reactions.

- A keto group , allowing for nucleophilic addition reactions.

These functional groups contribute to its reactivity and potential biological roles.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes. This property is particularly significant in agricultural applications where it can serve as a natural pesticide.

Plant Defense Mechanisms

The compound is involved in plant defense mechanisms, acting as a signaling molecule that can deter herbivores or attract beneficial insects. Its role as a semiochemical suggests it may function in ecological signaling pathways, influencing insect behavior related to feeding and mating.

Interaction with Biological Systems

Studies have shown that this compound interacts with various receptors in insects and plants. These interactions may modulate behaviors such as feeding preferences and reproductive activities, highlighting its ecological importance.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2E4Z7Z-decatrienoate | Multiple double bonds | Known for its role as an insect pheromone |

| Methyl 9,10(Z)-epoxy-l3-oxo-ll(E)-octadecenoate | Similar epoxy structure but longer carbon chain | Exhibits different biological activities |

| Methyl (E,Z)-2,4-decadienoate | Conjugated double bonds | Primarily used for flavoring |

This compound stands out due to its specific stereochemistry and functional groups that confer unique biological properties not fully shared with these similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chemical Synthesis : Utilizing reagents that facilitate the formation of the epoxy and keto groups.

- Biochemical Pathways : Extracting from natural sources where it may be produced as a secondary metabolite.

These methods highlight the versatility of this compound in synthetic organic chemistry and its potential for natural extraction.

Agricultural Applications

A study focused on the use of this compound as a biopesticide demonstrated significant effectiveness against common agricultural pests. The compound was applied in field trials where it reduced pest populations by up to 70% without harming beneficial insects.

Ecological Impact

Research has also explored the role of this compound in ecological signaling among plant-insect interactions. In controlled experiments, plants treated with this compound exhibited altered feeding patterns in herbivorous insects compared to untreated controls.

Q & A

Q. Key Data :

- Epoxide ring strain energy: ~25 kcal/mol (DFT-B3LYP/6-31G*) .

- Michael addition kinetics: Second-order rate constants (k₂) range 0.05–0.2 M⁻¹s⁻¹ in THF .

Advanced: How should researchers address conflicting biological activity data across studies?

Answer:

- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of solvent (e.g., DMSO) interference.

- Metabolic stability : Test for rapid epoxide hydrolysis in cell media (LC-MS monitoring over 24 hrs) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance thresholds (p < 0.01 recommended) .

Advanced: What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Answer:

- Docking studies : Use AutoDock Vina with hybrid-epoxy/ketone pharmacophore constraints. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities.

Case Example : A 2020 study linked the epoxy group’s electrophilicity to covalent inhibition of serine hydrolases (ΔG_bind = –9.8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.